

Application Notes and Protocols for Propargyl-PEG11-methane in PROTAC Synthesis

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Compound of Interest

Compound Name: *Propargyl-PEG11-methane*

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Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.[1][3]

Propargyl-PEG11-methane is a polyethylene glycol (PEG)-based PROTAC linker that offers several advantages in PROTAC design.[4][5][6][7][8] The PEG component enhances the aqueous solubility and cell permeability of the PROTAC molecule, which are often challenges in the development of these large molecules.[9][10][11] The length of the PEG chain is a crucial parameter for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby maximizing degradation efficiency.[1][9][11]

This document provides detailed application notes and protocols for the use of **Propargyl-PEG11-methane** in the synthesis of PROTACs, with a focus on the use of copper-catalyzed

azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[4][7][12][13]

Physicochemical Properties of Propargyl-PEG11-methane

Property	Value	Reference
CAS Number	2250411-18-6	[14]
Molecular Formula	C ₂₆ H ₅₀ O ₁₂	[14]
Molecular Weight	554.67 g/mol	[14]
Appearance	Solid or oil	-
Solubility	Soluble in DMSO, DMF, and water	-
Storage	Store at -20°C	[15]

PROTAC Synthesis Strategy using Propargyl-PEG11-methane

The synthesis of a PROTAC using **Propargyl-PEG11-methane** typically involves a modular approach where the POI ligand and the E3 ligase ligand are synthesized or modified separately to contain complementary functional groups for the click chemistry reaction. One of the ligands is functionalized with an azide group, which will then be coupled with the terminal alkyne of the **Propargyl-PEG11-methane** linker. The resulting intermediate is then conjugated to the other ligand to complete the PROTAC.

Caption: General workflow for PROTAC synthesis using **Propargyl-PEG11-methane**.

Experimental Protocols

Protocol 1: Azide Functionalization of a Ligand (Example: Amine-containing Ligand)

This protocol describes the introduction of an azide group to a ligand containing a primary or secondary amine functionality.

Materials:

- Amine-containing ligand (POI or E3 ligase ligand)
- Azidoacetic acid NHS ester
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- Dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF.
- Add DIPEA (3.0 eq) to the solution.
- Add a solution of azidoacetic acid NHS ester (1.2 eq) in anhydrous DMF dropwise.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography to obtain the azide-functionalized ligand.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the click chemistry reaction between the azide-functionalized ligand and **Propargyl-PEG11-methane**.

Materials:

- Azide-functionalized ligand (from Protocol 1)
- **Propargyl-PEG11-methane**
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous conditions)
- tert-Butanol
- Water (degassed)
- DMF (optional, for solubility)

Procedure:

- Dissolve the azide-functionalized ligand (1.0 eq) and **Propargyl-PEG11-methane** (1.1 eq) in a mixture of tert-butanol and water (1:1 v/v). If solubility is an issue, a co-solvent such as DMF can be added.
- Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
- Prepare a stock solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (e.g., 100 mM in water). If using THPTA, pre-mix the CuSO_4 and THPTA in a 1:5 molar ratio.

- To the reaction mixture from step 1, add the CuSO₄ solution (0.1 eq) (or the pre-mixed CuSO₄/THPTA solution).
- Add the sodium ascorbate solution (0.5 eq) to initiate the reaction.
- Stir the reaction at room temperature for 1-4 hours. The reaction is often complete within an hour.
- Monitor the reaction by LC-MS.
- Upon completion, the reaction mixture can be directly purified by preparative HPLC or after an aqueous workup to remove the copper catalyst.

Protocol 3: Final PROTAC Assembly (Example: Amide Coupling)

This protocol describes the final coupling of the ligand-linker intermediate with the other ligand, assuming the intermediate now has a terminal functional group (e.g., a carboxylic acid if the initial **Propargyl-PEG11-methane** had a terminal acid group instead of methane) and the other ligand has an amine.

Materials:

- Ligand-PEG11-Linker Intermediate (with a terminal carboxylic acid)
- Amine-containing ligand (the other binding partner)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA
- Anhydrous DMF

Procedure:

- Dissolve the Ligand-PEG11-Linker Intermediate (1.0 eq) in anhydrous DMF.

- Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
- Add the amine-containing ligand (1.1 eq) to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, purify the final PROTAC molecule by preparative HPLC.

Quantitative Data on the Impact of PEG Linker Length in PROTACs

The length of the PEG linker is a critical determinant of a PROTAC's degradation efficacy. The following tables summarize data from published studies, illustrating the impact of linker length on key performance parameters.

Table 1: Effect of PEG Linker Length on Target Protein Degradation

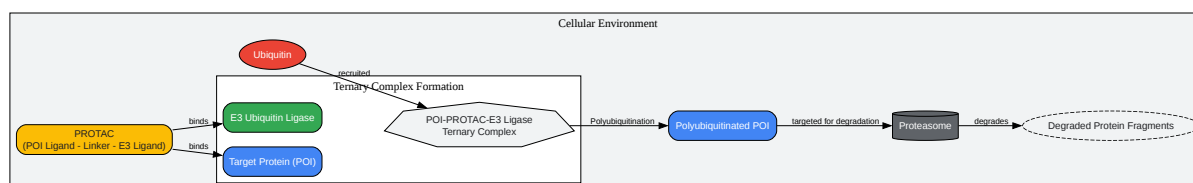
Target Protein	E3 Ligase	Linker Length (PEG units)	DC ₅₀ (nM)	D _{max} (%)	Reference
BRD4	VHL	2	~10	>90	[7]
BRD4	VHL	3	~5	>95	[7]
BRD4	VHL	4	~20	>90	[7]
Estrogen Receptor α	Cereblon	3	10-50	~90	[5]
Estrogen Receptor α	Cereblon	6	50-100	~80	[5]
Estrogen Receptor α	Cereblon	9	>1000	<20	[5]

Table 2: Influence of PEG Linker Length on PROTAC Permeability

PROTAC Series	Linker Length (PEG units)	Permeability (P_e , 10^{-6} cm/s)	Reference
MZ Series	2	0.6	[6]
MZ Series	3	0.03	[6]
AT Series	1	0.005	[6]
AT Series	2	0.0025	[6]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.



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Caption: Mechanism of action of a PROTAC molecule.

Conclusion

Propargyl-PEG11-methane is a versatile and valuable tool in the synthesis of PROTACs. Its PEG structure enhances the drug-like properties of the resulting molecules, while the terminal alkyne group allows for efficient and modular assembly using click chemistry. The provided protocols and data serve as a guide for researchers to effectively utilize this linker in the development of novel protein degraders. Careful optimization of the linker length and synthetic strategy is crucial for achieving potent and selective PROTACs.

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